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Compound of Interest

Compound Name: 7-Azaspiro[3.5]nonan-1-one

Cat. No.: B15301557

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical entities with enhanced therapeutic profiles has led medicinal
chemists to explore beyond the traditional "flat" aromatic and heteroaromatic ring systems. In
this pursuit, azaspirocyclic compounds have emerged as a compelling class of three-
dimensional (3D) scaffolds. Their inherent structural rigidity, precise vectoral display of
substituents, and ability to modulate physicochemical properties offer significant advantages in
drug design, leading to improved potency, selectivity, and pharmacokinetic profiles. This in-
depth technical guide provides a comprehensive overview of the core principles of
azaspirocyclic compounds in medicinal chemistry, from their synthesis to their impact on
biological targets, supported by quantitative data, detailed experimental protocols, and visual
representations of their mechanisms of action.

The Structural Advantage of Azaspirocycles

Azaspirocycles are bicyclic compounds where the two rings share a single common atom, the
spiro center. This unique arrangement confers a rigid, non-planar geometry, which is a
significant departure from the largely two-dimensional space occupied by many traditional drug
molecules. This 3D architecture allows for a more precise orientation of functional groups,
enabling optimal interactions with the complex topographies of biological targets such as
enzymes and receptors. The introduction of a nitrogen atom within the spirocyclic framework,
creating an azaspirocycle, provides a key site for further functionalization and can significantly
influence the compound's basicity, polarity, and hydrogen bonding capacity.
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One of the key benefits of incorporating azaspirocyclic scaffolds is the increase in the fraction
of sp3-hybridized carbons (Fsp3). A higher Fsp3 value is often correlated with improved clinical
success, as it can lead to better solubility, reduced off-target toxicity, and enhanced metabolic
stability.

Key Applications in Drug Discovery

Azaspirocyclic motifs are increasingly found in a diverse range of therapeutic agents,
demonstrating their versatility in targeting various disease areas. Notable applications include
their use as kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and central nervous
system (CNS) active agents.

Azaspirocyclic Compounds as Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many
diseases, including cancer and inflammatory disorders. Azaspirocyclic scaffolds have been
successfully employed in the design of potent and selective kinase inhibitors.

A notable example is the development of azaspirooxindolinone derivatives as inhibitors of
Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), both crucial
mediators in B-cell and T-cell signaling pathways, respectively.[1][2][3][4][5]

Table 1: In Vitro Cytotoxicity of Azaspirooxindolinone Derivatives against Cancer Cell Lines[1]

[21031[41[5]

Compound Jurlf"ft (ITK- Ra“_“_’s (BTK- l\-lon-cancer cell
positive) IC50 (uM)  positive) IC50 (uM) lines IC50 (M)
3d 3.58 3.06 > 50
3 4.16 1.38 > 50
3a 9.36 10.11 > 50
3e 10.85 > 50 > 50
3f 29.41 1.82 > 50
39 > 50 1.42 > 50
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The data in Table 1 highlights the potential of these compounds to selectively target cancer
cells expressing ITK and/or BTK while exhibiting minimal toxicity to non-cancerous cells.

Another significant area of research is the development of azaspirocyclic inhibitors for Leucine-
Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease. The brain-penetrant
LRRK2 inhibitor, GNE-7915, incorporates an azaspirocyclic moiety and demonstrates potent
inhibition of LRRK2 kinase activity.[6][7][8][9][10]

Table 2: Potency and Selectivity of the LRRK2 Inhibitor GNE-7915[6][7][8]

Parameter Value
Biochemical IC50 9 nM
Biochemical Ki 1nM

High (only TTK inhibition >50% out of 187

Kinase Selectivity K )
inases

Azaspirocyclic Compounds as Sigma-1 Receptor
Ligands

The sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic
reticulum-mitochondrion interface, is implicated in a variety of neurological and psychiatric
disorders.[11][12][13] Azaspiro[4.5]decane derivatives have been developed as potent and
selective ligands for the sigma-1 receptor.[14][15][16]

Table 3: Binding Affinity of Azaspiro[4.5]decane Derivatives for Sigma Receptors[14][15]

Selectivity (Sigma-

Compound Sigma-1 Ki (nM) Sigma-2 Ki (nM) .
2/Sigma-1)

5a 54+£04 162 ~30-fold

8 0.47-12.1 - 2-44

These compounds exhibit high affinity for the sigma-1 receptor, paving the way for the
development of novel therapeutics for neurodegenerative diseases and other CNS disorders.
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Synthesis of Azaspirocyclic Scaffolds

The construction of the spirocyclic core presents a unique synthetic challenge. Several elegant
strategies have been developed to access these complex architectures, including:

¢ Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based
catalysts, allows for the formation of cyclic alkenes from acyclic dienes. RCM has been
widely used to construct a variety of ring sizes within azaspirocyclic systems.

o Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile
method for forming carbon-nitrogen bonds, a key step in the synthesis of many
azaspirocycles.[2][8][16][17][18]

 Intramolecular Cyclization Reactions: A variety of intramolecular cyclization strategies,
including those based on reductive amination and nucleophilic substitution, are employed to
construct the second ring of the spirocycle.

Experimental Protocols

General Procedure for the Synthesis of
Azaspirooxindolinone Derivatives (as exemplified by the
synthesis of compound 3l)[21]

To a solution of 5'-(benzo[d][11][19]dioxol-5-yl)spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-
one (1d) (60 mg, 1.0 equiv.) and triethylamine (5.0 equiv.) in dichloromethane (2.0 mL), triflic
anhydride (1.5 equiv.) was added at O °C. The reaction mixture was stirred at the same
temperature for 2 hours. Upon completion, the reaction was quenched by the slow addition of a
saturated NaHCO3 solution. The layers were separated, and the agueous phase was extracted
with dichloromethane. The combined organic layers were washed with water and brine, dried
over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude
product, which was then purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination[19]

A Schlenk flask is charged with Pd(OAc)2 (5 mol %) and BINAP (10 mol %), followed by the
addition of dry toluene. The mixture is degassed with N2 for 10 minutes and then heated to 80
°C for 15 minutes. After cooling to room temperature, the aryl halide (1 equiv), arylhydrazine
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(1.5 equiv), Cs2CO3 (1.1 equiv), and additional dry toluene are added. The mixture is
degassed with N2 for another 10 minutes. The reaction is then heated at the appropriate
temperature until completion. After cooling, the reaction mixture is worked up by partitioning
between an organic solvent and water. The organic layer is dried and concentrated, and the
crude product is purified by chromatography.

Protocol for Determining IC50 of Kinase Inhibitors[22]

A common method for determining the half-maximal inhibitory concentration (IC50) for a kinase
inhibitor is the LanthaScreen™ Eu Kinase Binding Assay. This assay is based on the
displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by
the inhibitor.

e Tracer Concentration Optimization: A titration of the Alexa Fluor® 647-labeled tracer is
performed in the presence of the kinase and a europium-labeled anti-tag antibody to
determine the optimal tracer concentration.

« Inhibitor Titration: A serial dilution of the inhibitor is prepared.

o Assay Assembly: The kinase, anti-tag antibody, and tracer are incubated with the various
concentrations of the inhibitor.

o FRET Measurement: The fluorescence resonance energy transfer (FRET) between the
europium donor and the Alexa Fluor® 647 acceptor is measured. The FRET signal is
inversely proportional to the amount of inhibitor bound to the kinase.

o Data Analysis: The data is plotted as the FRET signal versus the logarithm of the inhibitor
concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50
value.[17]

Protocol for Sigma-1 Receptor Radioligand Binding
Assay[21][23][24]

 Membrane Preparation: Membranes from cells or tissues expressing the sigma-1 receptor
are prepared by homogenization and centrifugation.

o Assay Buffer: A suitable buffer, such as 50 mM Tris-HCI, pH 7.4, is used.
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» Radioligand: A radiolabeled sigma-1 receptor ligand, such as --INVALID-LINK---pentazocine,
is used at a fixed concentration (typically near its Kd value).

o Competition Assay: The membranes are incubated with the radioligand and a range of
concentrations of the unlabeled test compound.

e Incubation: The mixture is incubated to allow binding to reach equilibrium.

e Separation of Bound and Free Ligand: The bound radioligand is separated from the free
radioligand by rapid filtration through glass fiber filters.

« Scintillation Counting: The radioactivity retained on the filters is measured using a
scintillation counter.

o Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of the
test compound, from which the Ki (inhibitory constant) can be calculated using the Cheng-
Prusoff equation.[17]

Signaling Pathways and Mechanisms of Action
Kinase Inhibition Signaling Pathway

Azaspirocyclic kinase inhibitors, such as the BTK and ITK inhibitors mentioned, act by
competing with ATP for the kinase's active site. This prevents the phosphorylation of
downstream substrates, thereby blocking the propagation of the signaling cascade.
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BTK Signaling Pathway Inhibition

Sigma-1 Receptor Signaling Pathway

Sigma-1 receptor ligands modulate a variety of intracellular signaling pathways. Upon ligand
binding, the sigma-1 receptor can translocate from the endoplasmic reticulum to the plasma
membrane, where it can interact with and modulate the activity of ion channels, G-protein
coupled receptors, and kinases.
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Physicochemical and Pharmacokinetic Properties

A key driver for the adoption of azaspirocyclic scaffolds is their ability to favorably modulate the
physicochemical and pharmacokinetic properties of drug candidates.

Table 4: Physicochemical Properties of Selected Oral Drugs[12][20][21]
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Property Typical Range for Oral Drugs
Molecular Weight (MW) <500 Da

LogP <5

Hydrogen Bond Donors <5

Hydrogen Bond Acceptors <10

Polar Surface Area (PSA) < 140 A2

The introduction of spirocyclic centers can fine-tune these properties to fall within the desired
ranges for oral bioavailability.

Table 5: Pharmacokinetic Parameters of the LRRK2 Inhibitor GNE-7915 in Rat[9][10]

Parameter Value

Half-life (t1/2) 3.1 hours (IV, 0.5 mg/kg)
Clearance Low

Oral Exposure Good

Brain Penetration High

The favorable pharmacokinetic profile of GNE-7915 underscores the potential of azaspirocyclic
scaffolds in developing CNS-penetrant drugs.

Conclusion

Azaspirocyclic compounds represent a significant advancement in scaffold design for modern
medicinal chemistry. Their inherent three-dimensionality, coupled with the ability to fine-tune
physicochemical and pharmacokinetic properties, has led to the discovery of potent and
selective modulators of challenging biological targets. The continued development of novel
synthetic methodologies and a deeper understanding of the structure-activity relationships of
these unique scaffolds will undoubtedly fuel the discovery of the next generation of innovative
therapeutics. This guide has provided a foundational understanding of the core principles and
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practical considerations for researchers and scientists working in the dynamic field of drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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